molecular formula C11H8ClN3O3 B11532141 (2-chloro-4-nitrophenyl)(2-methyl-1H-imidazol-1-yl)methanone

(2-chloro-4-nitrophenyl)(2-methyl-1H-imidazol-1-yl)methanone

Cat. No.: B11532141
M. Wt: 265.65 g/mol
InChI Key: BWSXZMFPEIBCCI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole is a chemical compound with a complex structure that includes a chlorinated nitrobenzoyl group and a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The imidazole ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 1-(2-amino-4-chlorobenzoyl)-2-methyl-1H-imidazole.

    Oxidation: Oxidized derivatives of the imidazole ring.

Scientific Research Applications

1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
  • 1-(2-Chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine
  • 1-(2-Chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine

Uniqueness

1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole is unique due to the presence of both a nitrobenzoyl group and a methylated imidazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-(2-methylimidazol-1-yl)methanone

InChI

InChI=1S/C11H8ClN3O3/c1-7-13-4-5-14(7)11(16)9-3-2-8(15(17)18)6-10(9)12/h2-6H,1H3

InChI Key

BWSXZMFPEIBCCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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